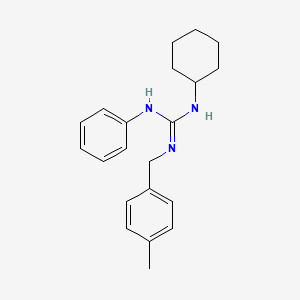

N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine

Description

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyclohexyl group, a 4-methylbenzyl group, and a phenyl group attached to the guanidine moiety

Properties

IUPAC Name |

1-cyclohexyl-2-[(4-methylphenyl)methyl]-3-phenylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3/c1-17-12-14-18(15-13-17)16-22-21(23-19-8-4-2-5-9-19)24-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAHFWSYRLCFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C(NC2CCCCC2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine typically involves the reaction of cyclohexylamine, 4-methylbenzylamine, and phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The guanidine moiety can participate in substitution reactions, where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study: Breast Cancer Model

- Objective : Evaluate the compound's efficacy against breast cancer cells.

- Results : The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

1.2 Neurological Research

The compound has also been investigated for its potential neuroprotective effects. Preliminary data suggest that it may inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

- Objective : Assess the neuroprotective potential against cognitive decline.

- Results : In vitro studies showed a promising inhibition rate of acetylcholinesterase, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Material Science Applications

2.1 Rubber Industry

This compound is utilized as an accelerator in the vulcanization process of rubber. Its ability to enhance cross-linking efficiency contributes to improved mechanical properties and durability of rubber products.

| Application | Benefits |

|---|---|

| Rubber Hoses | Increased elasticity and strength |

| Tires | Enhanced wear resistance and longevity |

| Industrial Gloves | Improved flexibility and grip |

The compound's role as a vulcanization accelerator makes it essential for producing high-performance rubber products used in various industries .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-N’-(4-methylbenzyl)urea

- N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

- N-cyclohexyl-N-(4-methylbenzoyl)-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

Uniqueness

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activity

This compound has been investigated for various biological activities:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, with in vitro studies demonstrating cytotoxic effects on various cancer cell lines. Its mechanism involves interaction with specific molecular targets that modulate cell growth and apoptosis .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within cells. This binding can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects, including:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis or interfering with metabolic pathways, the compound exerts its antimicrobial effects.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the following results were observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has varying efficacy against different bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

A separate investigation into the anticancer properties revealed the following IC50 values for various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.3 |

These results highlight the compound's potency against multiple cancer types, warranting further exploration into its therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.